Cyclosporin E is a member of the cyclosporin family, which are cyclic undecapeptides known for their immunosuppressive properties. This compound, like its analogs, is primarily derived from the fungus Tolypocladium inflatum. Cyclosporin E has garnered interest in both pharmaceutical and biotechnological applications due to its unique structure and biological activity.
Cyclosporin E is isolated from various species of fungi, particularly Tolypocladium inflatum, which is the original source of cyclosporins. The production of cyclosporins can also be achieved through fermentation processes that utilize specific culture media enriched with nutrients conducive to fungal growth. Recent studies have demonstrated the feasibility of producing cyclosporin A, a closely related compound, using dairy sludge as a fermentation substrate, indicating potential for cost-effective production methods .
Cyclosporin E belongs to the class of cyclic peptides and is categorized as an immunosuppressant. It exhibits a complex structure that includes several unusual amino acids, contributing to its pharmacological properties. The compound is classified under natural products with significant therapeutic applications, particularly in organ transplantation and autoimmune diseases.
The synthesis of cyclosporin E can be approached through various methods, including solid-phase peptide synthesis and fermentation techniques.
Cyclosporin E has a complex molecular structure characterized by a cyclic undecapeptide configuration.
The molecular formula of cyclosporin E is . Its structure features:
The structural elucidation can be performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which provide insights into the arrangement of atoms within the molecule.
Cyclosporin E undergoes various chemical reactions that are critical for its biological activity.
The stability of cyclosporin E in biological systems is influenced by its cyclic structure, which provides resistance to enzymatic degradation compared to linear peptides.
Cyclosporin E exerts its immunosuppressive effects primarily through inhibition of T-cell activation.
Studies indicate that cyclosporin E exhibits similar but distinct potency compared to cyclosporin A in modulating immune responses.
Cyclosporin E possesses distinctive physical and chemical properties that influence its behavior in biological systems.
Cyclosporin E has several significant scientific uses:
The discovery of cyclosporins originated from a systematic soil screening program initiated by Sandoz Laboratories (now Novartis) in the late 1960s. Mycologist Jean-François Borel led efforts to identify antifungal metabolites from geographically diverse soil samples. In 1970, strain Tolypocladium inflatum (originally classified as Trichoderma polysporum) was isolated from a soil sample collected in Hardangervidda, Norway. Initial fermentation broths showed modest antifungal activity, but Borel's critical insight was to prioritize immunosuppressive potential over antimicrobial effects—a departure from conventional screening objectives [1] [6].
Table 1: Key Cyclosporin Variants Identified in Early Screening
Cyclosporin | Distinctive Amino Acid at Position 4 | Immunosuppressive Activity |
---|---|---|
Cyclosporin A | L-2-aminobutyric acid (Abu) | High (Clinical standard) |
Cyclosporin B | L-alanine (Ala) | Moderate |
Cyclosporin E | L-valine (Val) | Significantly reduced |
Cyclosporin D | L-threonine (Thr) | Low |
Cyclosporin E (CsE) was isolated in 1971 during chromatographic fractionation of the T. inflatum metabolite complex. Its structure was elucidated through mass spectrometry and nuclear magnetic resonance (NMR) analysis, revealing a cyclic undecapeptide with a molecular weight of 1216 Da. Unlike cyclosporin A (CsA), CsE features L-valine instead of L-2-aminobutyric acid at position 4—a single residue variation that profoundly diminished its immunosuppressive potency in in vitro lymphocyte inhibition assays [1] [5]. Despite its reduced therapeutic utility, CsE became a critical tool for structure-activity relationship (SAR) studies, demonstrating that position 4 modifications directly impact calcineurin binding efficiency [8].
While CsA advanced to clinical development, CsE remained a pharmacological curiosity until the 1990s. Researchers noted its unique interactions with cyclophilins (Cyps), specifically binding CypA with ~40% lower affinity than CsA. This property facilitated studies on:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7